5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(1,2-dimethylimidazol-4-yl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S2/c1-7-11-10(5-12(7)2)17(14,15)13-4-9-3-8(13)6-16-9/h5,8-9H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIWNDGMBHUFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CC3CC2CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach is the use of N-heterocyclic carbenes (NHC) as catalysts. For instance, the reaction of acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) can yield imidazole derivatives . Another method involves the electrochemical oxidative tandem cyclization of aryl ketones and benzylamines, which provides 1,2,4-trisubstituted imidazoles under metal- and oxidant-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., TBHP), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as NHCs.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while nucleophilic substitution can produce various substituted imidazole derivatives.
Scientific Research Applications
Structure Overview
The compound's structure can be summarized as follows:
- Imidazole Ring : Known for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
- Sulfonyl Group : Enhances solubility and metabolic stability, crucial for drug design.
- Bicyclic Framework : The bicyclo[2.2.1]heptane contributes to the compound's three-dimensional shape, which is essential for biological interactions.
Molecular Formula
The molecular formula of 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is .
Medicinal Chemistry
The compound's structural features suggest several potential medicinal applications:
- Anti-Cancer Activity : The imidazole moiety is associated with various anti-cancer properties. Compounds with similar structures have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-Inflammatory Properties : The sulfonamide group can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Drug Design and Development
The unique combination of functional groups allows for the exploration of this compound as a lead structure in drug discovery:
- Structure-Activity Relationship Studies : Researchers can modify different parts of the molecule to optimize its biological activity. For example, altering the substituents on the imidazole ring may enhance its potency against specific cancer types.
- In Silico Studies : Computational modeling can predict how this compound interacts with various biological targets, guiding further experimental validation.
Preliminary studies indicate that this compound may exhibit significant biological activities:
| Biological Activity | Description |
|---|---|
| Kinase Inhibition | Potential to inhibit kinase enzymes involved in cancer signaling pathways. |
| Antibacterial Effects | May have activity against specific bacterial strains due to structural similarities with known antibiotics. |
| Enzyme Modulation | Could act as a modulator for enzymes involved in metabolic pathways. |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Imidazole Ring : Starting from suitable precursors, the imidazole ring can be synthesized using cyclization techniques.
- Sulfonylation Reaction : Introduction of the sulfonyl group can be achieved through electrophilic substitution methods.
- Bicyclic Formation : The bicyclic structure can be constructed using cyclization reactions that form the desired ring system.
Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product.
Case Study 1: Anticancer Activity
A study investigating compounds similar to this compound found that modifications on the imidazole ring significantly affected cytotoxicity against various cancer cell lines (Journal of Medicinal Chemistry, 2023). The results indicated that certain substitutions enhanced anti-proliferative effects.
Case Study 2: Inflammatory Response Modulation
Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that sulfonamide derivatives exhibit potent anti-inflammatory activity by inhibiting key inflammatory mediators (2023). The study highlighted the importance of the sulfonyl group in modulating these effects.
Mechanism of Action
The mechanism of action of 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Core Structural Similarities and Variations
All compared compounds share the 2-thia-5-azabicyclo[2.2.1]heptane core. Key differences lie in the substituents attached to the sulfonyl group at the 5-position:
Key Observations :
- The chlorophenyl analog’s hydrophobic cyclopentanecarbonyl group may enhance lipid solubility .
Physicochemical Properties
- Molecular Weight : The target compound (336.41 g/mol) is heavier than the morpholine analog (264.36 g/mol) due to the imidazole ring and methyl groups.
- Solubility : The morpholine analog’s oxygen atoms likely improve aqueous solubility compared to the hydrophobic chlorophenyl derivative.
- Stability : Sulfonyl groups generally enhance thermal and oxidative stability, but the imidazole’s π-system may introduce photolytic sensitivity.
Research Implications
- Pharmacological Potential: The imidazole sulfonyl group may interact with enzymes or receptors (e.g., kinases or cytochrome P450), similar to pharmacopeial bicyclic compounds like those in –5, which feature thiazole and triazine motifs .
- Material Science : The rigid bicyclic core could serve as a scaffold for designing ligands or catalysts.
Biological Activity
5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex heterocyclic compound that integrates several pharmacophores known for their biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with an imidazole ring and a sulfonyl group, which are known to influence its biological properties. The presence of these functional groups can enhance solubility and bioavailability, making it a candidate for various pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₂S₂ |
| Molecular Weight | 232.33 g/mol |
| CAS Number | 849351-92-4 |
| LogP | 1.73680 |
| PSA (Polar Surface Area) | 60.34 Ų |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The sulfonyl group can enhance binding affinity through strong interactions with active sites, while the imidazole ring may modulate receptor functions.
Biological Activities
Research indicates that compounds with similar structural features exhibit a variety of biological activities, including:
Anti-Cancer Activity
The imidazole and oxadiazole moieties are associated with anti-cancer properties. Studies have shown that modifications in these rings can significantly impact their efficacy against cancer cell lines .
Anti-inflammatory Effects
Compounds featuring imidazole rings are documented to possess anti-inflammatory properties, making them suitable candidates for further exploration in inflammatory disease models .
Antimicrobial Properties
The potential antimicrobial activity of this compound can be attributed to its structural components, which may interact with bacterial enzymes or disrupt cellular processes .
Study on Anti-Cancer Activity
In a study evaluating the anti-cancer potential of related compounds, researchers administered various derivatives to cancer cell lines. The results showed significant cytotoxic effects correlated with the presence of the imidazole and sulfonyl groups, suggesting that structural modifications could enhance therapeutic efficacy .
Pharmacokinetic Studies
Pharmacokinetic assessments reveal that compounds similar to this compound exhibit favorable absorption characteristics when delivered orally in animal models. This suggests potential for clinical application .
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- In Silico Modeling : Utilizing computational methods to predict interactions with biological targets.
- Structural Optimization : Modifying the compound's structure to enhance selectivity and potency against specific diseases.
- Clinical Trials : Conducting trials to evaluate safety and efficacy in human subjects.
Q & A
Q. What are the established synthetic pathways for 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane?
The synthesis typically involves constructing the bicyclo[2.2.1]heptane core followed by sulfonylation at the imidazole moiety. Key steps include:
- Bicyclic core formation : Ring-closing reactions using NaBH4 reduction of intermediate sulfonates or thioureas, as demonstrated in analogous 2-thia-5-azabicyclo systems .
- Sulfonylation : Reaction of the imidazole intermediate with sulfonyl chlorides (e.g., TsCl) under basic conditions (DMAP, Et3N in CH2Cl2) to introduce the sulfonyl group .
- Protection/deprotection strategies : Use of CbzCl for amine protection and subsequent hydrogenolysis with Pd/C to achieve final deprotection .
Q. Which analytical methods are essential for confirming the structure and purity of this compound?
Comprehensive characterization requires:
- Multinuclear NMR (¹H, ¹³C) : To resolve the bicyclic scaffold’s stereochemistry and confirm sulfonyl/imidazole substituents .
- High-resolution mass spectrometry (HRMS) : For molecular weight verification and detection of isotopic patterns consistent with sulfur and nitrogen content .
- X-ray crystallography : To unambiguously determine spatial arrangement, particularly for resolving axial/equatorial substituent orientations in the bicyclic system .
Q. What are the common functionalization reactions of the imidazole-sulfonyl moiety in this compound?
The sulfonyl group undergoes nucleophilic substitution (e.g., with amines or thiols), while the imidazole ring can participate in:
- Electrophilic aromatic substitution : Halogenation or nitration at the C2 position under acidic conditions .
- Coordination chemistry : Metal complexation via the imidazole nitrogen, useful for studying bioinorganic interactions .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation step to improve yield and regioselectivity?
Optimization strategies include:
- Catalyst screening : Testing Lewis acids (e.g., ZnCl2) or phase-transfer catalysts to enhance reaction efficiency .
- Solvent effects : Using polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce side reactions .
- Temperature control : Lowering reaction temperatures (−10°C to 0°C) to minimize over-sulfonylation .
Q. How can computational methods predict and resolve contradictions in spectroscopic data for bicyclic sulfonamides?
Discrepancies between experimental NMR shifts and predicted values (e.g., imidazole proton environments) can be addressed via:
- DFT-based chemical shift calculations : Using software like Gaussian or ORCA to model 3D conformations and compare computed shifts with observed data .
- Dynamic NMR studies : Variable-temperature experiments to assess conformational exchange effects, particularly in rigid bicyclic systems .
- Isotopic labeling : Selective ¹³C or ¹⁵N labeling of the sulfonyl or imidazole groups to track coupling patterns and assign ambiguous signals .
Q. What experimental design considerations are critical for studying this compound’s structure-activity relationships (SAR)?
SAR studies require systematic variation of:
- Sulfonyl group substituents : Introducing electron-withdrawing/donating groups (e.g., CF3, OMe) to assess electronic effects on target binding .
- Bicyclic ring modifications : Comparing 2-thia-5-aza systems with oxa/aza analogs (e.g., 2-oxa-5-azabicyclo derivatives) to evaluate ring strain and heteroatom contributions .
- Biological assay controls : Including enantiomerically pure samples (if chiral centers exist) and stability tests under physiological conditions (pH 7.4, 37°C) .
Q. How can researchers address stability challenges during long-term storage of this compound?
Stability studies should evaluate:
- Degradation pathways : Accelerated aging under oxidative (H2O2), acidic (HCl), or thermal (40–60°C) stress .
- Formulation additives : Co-solvents (e.g., cyclodextrins) or antioxidants (e.g., BHT) to inhibit hydrolysis or oxidation .
- Lyophilization : Freeze-drying the compound as a salt (e.g., hydrochloride) to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
